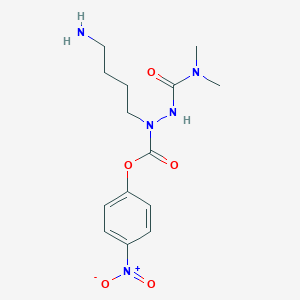
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester, commonly known as DMAPA-Nosyl, is a chemical compound used in various scientific research applications. It is a highly reactive reagent that is used in the synthesis of peptides and other organic compounds.
Wirkmechanismus
DMAPA-Nosyl acts as a protecting group for the amino group of lysine in peptide synthesis. It reacts with the amino group of lysine to form a stable carbamate linkage. This protects the amino group from any unwanted reactions during the synthesis process. The protecting group can be removed by treatment with a mild base such as hydroxylamine.
Biochemical and physiological effects:
DMAPA-Nosyl does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
DMAPA-Nosyl is a highly reactive reagent that is easy to use in peptide synthesis. It is stable under a wide range of reaction conditions and can be easily removed by treatment with a mild base. However, DMAPA-Nosyl is expensive and may not be suitable for large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the use of DMAPA-Nosyl in scientific research. One direction is the development of new protecting groups for the amino group of lysine. Another direction is the use of DMAPA-Nosyl in the synthesis of other organic compounds such as esters and amides. Additionally, DMAPA-Nosyl can be used in the development of new drugs and therapeutics.
Synthesemethoden
DMAPA-Nosyl is synthesized by reacting N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine with 4-nitrophenyl chloroformate. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure DMAPA-Nosyl.
Wissenschaftliche Forschungsanwendungen
DMAPA-Nosyl is widely used in scientific research for the synthesis of peptides and other organic compounds. It is used as a protecting group for the amino group of lysine in peptide synthesis. DMAPA-Nosyl is also used in the synthesis of other organic compounds such as esters and amides.
Eigenschaften
CAS-Nummer |
142182-00-1 |
|---|---|
Produktname |
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester |
Molekularformel |
C14H21N5O5 |
Molekulargewicht |
339.35 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(4-aminobutyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C14H21N5O5/c1-17(2)13(20)16-18(10-4-3-9-15)14(21)24-12-7-5-11(6-8-12)19(22)23/h5-8H,3-4,9-10,15H2,1-2H3,(H,16,20) |
InChI-Schlüssel |
WFAQCTDDGPWBGM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)C(=O)NN(CCCCN)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
142182-00-1 |
Synonyme |
N(alpha)(N,N-dimethylcarbamoyl)-alpha-azalysine 4-nitrophenyl ester NDCANP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



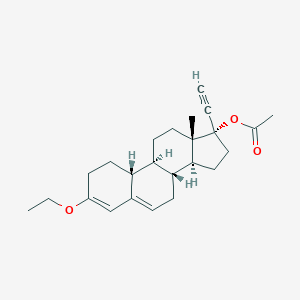
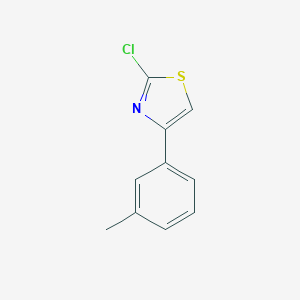
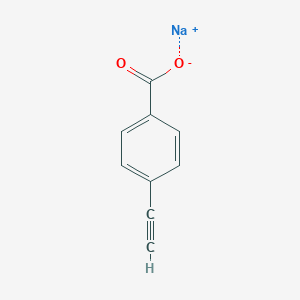
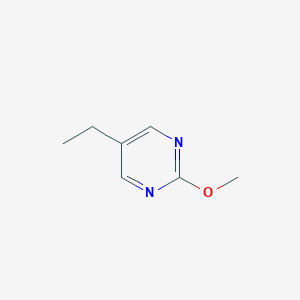
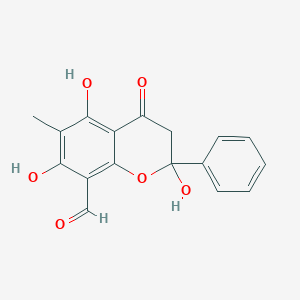
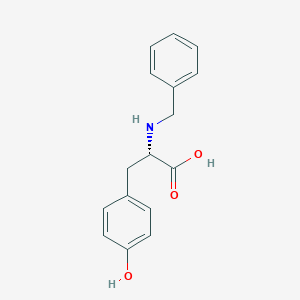
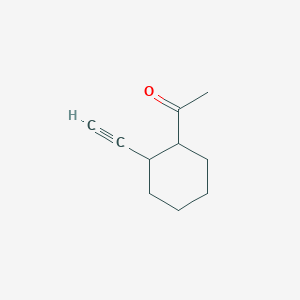

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
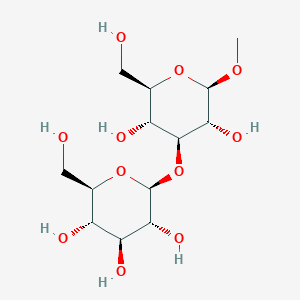
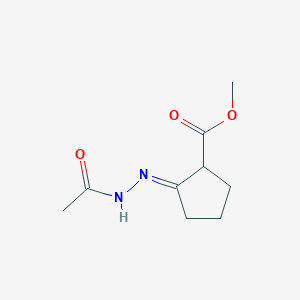
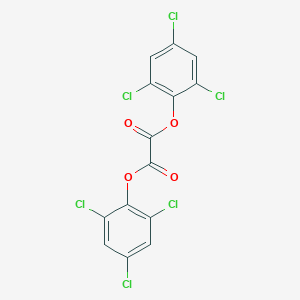
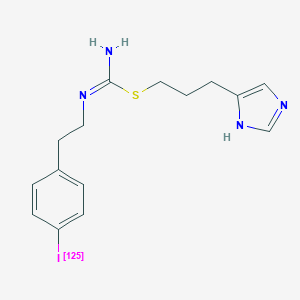
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)